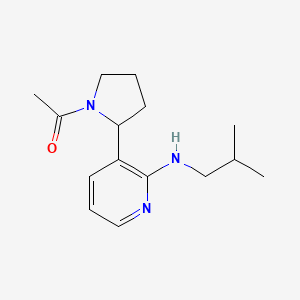

1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23N3O |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

1-[2-[2-(2-methylpropylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C15H23N3O/c1-11(2)10-17-15-13(6-4-8-16-15)14-7-5-9-18(14)12(3)19/h4,6,8,11,14H,5,7,9-10H2,1-3H3,(H,16,17) |

InChI Key |

QBBMTVALNNYHEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=C(C=CC=N1)C2CCCN2C(=O)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Pyridine-Pyrrolidine Core Formation

The pyridine-pyrrolidine linkage is established using Suzuki-Miyaura coupling. For example:

-

Suzuki Coupling : 3-Bromopyridine reacts with a boronic ester-functionalized pyrrolidine derivative in the presence of Pd(PPh₃)₄ and Na₂CO₃.

-

Ullmann Coupling : Copper-catalyzed coupling of iodopyridine with pyrrolidine under basic conditions (Cs₂CO₃, CuBr) yields the bi-aryl intermediate.

Representative Conditions

Introduction of the Isobutylamino Group

The isobutylamino substituent is introduced via nucleophilic substitution on a chloropyridine intermediate:

-

Chloropyridine Synthesis : 3-Hydroxypyridine is treated with POCl₃ to form 3-chloropyridine.

-

Amination : 3-Chloropyridine reacts with isobutylamine under microwave-assisted conditions (120°C, 1.5 h) in isopropanol.

Optimized Protocol

Acetylation via Mitsunobu Reaction

The acetyl group is installed on the pyrrolidine nitrogen using a Mitsunobu reaction:

-

Alcohol Activation : The pyrrolidine nitrogen is converted to a secondary alcohol using epoxide opening.

-

Mitsunobu Coupling : Reaction with acetyl-protected phenol derivatives under DEAD/PPh₃ conditions.

Detailed Procedure

-

Reagents : Pyrrolidine-alcohol (1.0 equiv), acetylated phenol (1.2 equiv), DEAD (1.2 equiv), PPh₃ (1.5 equiv)

-

Solvent : THF, room temperature, 40 h

-

Purification : Flash chromatography (EtOAc/hexanes, 1:4)

Stereochemical Considerations

The stereochemistry at the pyrrolidine ring’s 2-position is controlled via chiral resolution:

-

Camphanic Ester Formation : The racemic alcohol intermediate is derivatized with camphanic acid chloride.

-

Diastereomer Separation : Column chromatography resolves 17a and 17b , followed by hydrolysis to yield enantiopure 14a and 14b .

Critical Parameters

-

Resolution Agent : (−)-Camphanic chloride

-

Solvent : Dichloromethane

Industrial-Scale Adaptations

For bulk production, modifications include:

-

Continuous Flow Synthesis : Reduces reaction times for amination steps from hours to minutes.

-

Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica improve cost-efficiency.

Scale-Up Challenges

-

Exothermic Reactions : Controlled via jacketed reactors and slow reagent addition.

-

Purification : Centrifugal partition chromatography replaces flash chromatography for higher throughput.

Analytical Characterization

Final product validation employs:

-

NMR Spectroscopy : Confirms substitution patterns (¹H NMR: δ 2.1 ppm for acetyl group).

-

HPLC-MS : Verifies purity (>98%) and molecular weight (261.36 g/mol).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki Coupling | High regioselectivity, mild conditions | Requires expensive Pd catalysts |

| Ullmann Coupling | Cost-effective Cu catalysts | Longer reaction times (24–48 h) |

| Microwave Amination | Rapid kinetics (1.5 h) | Specialized equipment needed |

| Mitsunobu Acetylation | Stereochemical retention | Moderate yields (35–51%) |

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyridine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities:

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Activity : The presence of the pyridine ring often correlates with antimicrobial properties, making it a candidate for further exploration in infectious diseases.

- Neurological Effects : Given its structural similarity to known psychoactive substances, it may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Anticancer Activity

A study investigated the anticancer effects of structurally similar compounds on human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, warranting further investigation into the mechanisms involved and potential therapeutic applications.

Antimicrobial Efficacy

Research highlighted the antimicrobial properties of compounds with similar structures. Testing against various bacterial strains showed promising results, suggesting that 1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone could be developed into an effective antimicrobial agent.

Neurological Impact

A study examining the effects of related compounds on neurotransmitter systems found that they could modulate serotonin and dopamine pathways. This raises the possibility that this compound may have therapeutic potential in treating mood disorders or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Core Backbone Analogues

Compounds sharing the pyridine-pyrrolidine-ethanone backbone include:

Key Observations :

- Fluorine or chlorine substituents (e.g., ) may enhance electronegativity and metabolic stability compared to alkyl/amino groups.

Complex Derivatives with Extended Functionality

- UDO and UDD: These pyridine-based CYP51 inhibitors (e.g., (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone) feature piperazine/piperidine rings instead of pyrrolidine and trifluoromethyl groups, which enhance lipophilicity and target affinity .

Pharmacological Implications

While direct activity data for the target compound are lacking, structural parallels to known bioactive molecules suggest hypotheses:

- CYP51 Inhibition : Pyridine-pyrrolidine derivatives may mimic UDO/UDD’s binding to CYP51, a target in Chagas disease .

- Kinase or GPCR Modulation: The pyrrolidine-ethanone scaffold is common in kinase inhibitors (e.g., JAK/STAT pathways) and G protein-coupled receptor ligands, where the isobutylamino group could influence selectivity.

Calculated Properties

Biological Activity

1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is an organic compound characterized by its unique multi-functional structure, which includes a pyridine ring, a pyrrolidine moiety, and an isobutylamino group. Its molecular formula is CHNO, indicating the presence of two nitrogen atoms that are integral to its biological activity. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of oncology and virology.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through its interactions with various biological targets. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential.

Potential Therapeutic Applications

- Antiviral Activity : Preliminary studies suggest that this compound may act as an antiviral agent, inhibiting viral replication and potentially treating viral infections.

- Anticancer Properties : The compound has been investigated for its ability to inhibit signaling pathways involved in malignancies, suggesting a role in cancer treatment.

The compound's biological activity is attributed to its ability to interact with specific receptors and enzymes within the body. These interactions can disrupt cellular processes that are vital for the proliferation of cancer cells and viruses.

Key Interactions

- Receptor Binding : The presence of the pyridine and pyrrolidine structures allows for effective binding to various receptors, which may mediate its therapeutic effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Piperidinyloxy)-2-butanone | Contains a piperidine ring | Exhibits neuroprotective effects |

| N-Isobutyl-N-methylpyridin-3-amines | Similar pyridine structure | Potential antidepressant activity |

| 4-Amino-N-isobutylpyridine | Lacks the pyrrolidine structure | Known for anti-inflammatory properties |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Anticancer Studies : In vitro tests have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The IC values indicate significant potency, particularly in inhibiting cell growth.

- Example Study : A study evaluated the efficacy of this compound against a panel of human tumor cell lines, reporting IC values ranging from 5 to 15 µM, demonstrating its potential as a lead compound in anticancer drug development.

- Viral Inhibition Research : Investigations into its antiviral properties have shown promise in inhibiting specific viral replication mechanisms, although further studies are required to elucidate the exact pathways involved.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 1-(2-(2-(isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions, including condensation, reduction, and coupling. For example:

- Step 1 : Agitation of intermediates in methanol with sodium borohydride for reduction .

- Step 2 : Reflux with NaOH in ethanol for neutralization, followed by recrystallization .

- Step 3 : Coupling using EDC·HCl and HOBT in DMF with triethylamine as a base .

Key challenges include optimizing solvent polarity and reaction time to minimize byproducts.

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Variables to optimize:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Temperature : Controlled reflux (e.g., 70–80°C) prevents decomposition of heat-sensitive intermediates .

- Catalyst loading : Adjusting EDC·HCl stoichiometry (1.2–1.5 equiv.) balances activation and side reactions .

Parallel small-scale trials (e.g., 0.1 mmol reactions) are recommended for rapid screening .

Structural Characterization: What analytical methods are critical for confirming the compound’s structure?

- X-ray crystallography : Use SHELX software for refinement of single-crystal data (e.g., R factor < 0.07) .

- NMR spectroscopy : Assign pyrrolidine ring protons (δ 1.8–2.5 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with < 3 ppm error .

Computational Modeling: How can molecular docking predict biological targets for this compound?

- Software : Use AutoDock Vina or Schrödinger Suite for docking studies.

- Target selection : Prioritize proteins with pyrrolidine-binding pockets (e.g., USP14, based on structural analogs) .

- Validation : Compare docking scores (ΔG < -7 kcal/mol) with known inhibitors and validate via mutagenesis .

Analytical Challenges: How to resolve discrepancies in spectral data during purity assessment?

- HPLC analysis : Use a C18 column (e.g., Newcrom R1) with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities .

- LC-MS/MS : Identify byproducts (e.g., dealkylated derivatives) via fragmentation patterns .

- Repeat crystallization : Ethanol/water recrystallization improves purity (>98%) .

Safety Protocols: What precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (evaporation rate >1 vs. butyl acetate) .

- Emergency measures : For spills, absorb with sand and dispose as hazardous waste .

Mechanistic Studies: How to investigate the compound’s reactivity under acidic/basic conditions?

- Stress testing : Reflux in 0.1M HCl/NaOH (1 hr) and monitor degradation via TLC .

- Degradation products : Identify using GC-MS (e.g., pyridine fragments at m/z 79) .

- Kinetic analysis : Plot pseudo-first-order rate constants (k) to compare stability across pH ranges .

Biological Activity: What assays are suitable for evaluating its enzyme inhibition potential?

- Ubiquitin-specific protease (USP14) assays : Measure IC50 via fluorescence-based substrate cleavage (e.g., Z-Leu-Leu-Glu-AMC) .

- Cellular assays : Test cytotoxicity in HEK293 cells (CC50 > 50 µM indicates selectivity) .

Stability Profiling: How to identify and quantify degradation products under accelerated storage?

- Forced degradation : Expose to UV light (254 nm, 48 hr) and humidity (75% RH, 40°C, 1 week) .

- HPLC-DAD/ELSD : Quantify oxidation products (e.g., ethanone oxides) using calibration curves .

- Stability criteria : Acceptable degradation <5% under ICH guidelines .

Conformational Analysis: How does the pyrrolidine ring’s conformation affect bioactivity?

- Molecular dynamics (MD) simulations : Simulate ring puckering (e.g., envelope vs. twist conformers) in explicit solvent .

- X-ray data : Compare torsion angles (e.g., N-C-C-N dihedral) with bioactive analogs .

- SAR studies : Modify substituents (e.g., isobutyl vs. tert-butyl) and measure activity shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.